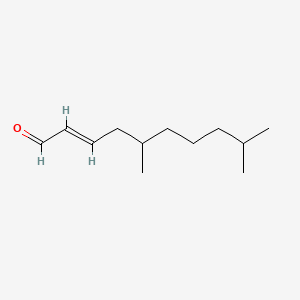

5,9-Dimethyl-2-decenal

CAS No.: 93840-78-9

Cat. No.: VC18454767

Molecular Formula: C12H22O

Molecular Weight: 182.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93840-78-9 |

|---|---|

| Molecular Formula | C12H22O |

| Molecular Weight | 182.30 g/mol |

| IUPAC Name | (E)-5,9-dimethyldec-2-enal |

| Standard InChI | InChI=1S/C12H22O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h4-5,10-12H,6-9H2,1-3H3/b5-4+ |

| Standard InChI Key | ROXNDLMMXXKEMM-SNAWJCMRSA-N |

| Isomeric SMILES | CC(C)CCCC(C)C/C=C/C=O |

| Canonical SMILES | CC(C)CCCC(C)CC=CC=O |

Introduction

Chemical Identity and Structural Properties

5,9-Dimethyl-2-decenal (IUPAC name: (E/Z)-5,9-dimethyldec-2-enal) is a branched-chain aldehyde with the molecular formula C₁₂H₂₂O and a molecular weight of 182.30 g/mol. The compound features a decenal backbone with methyl groups at positions 5 and 9 and an aldehyde functional group at position 2. Its structure permits geometric isomerism, with (E)- and (Z)-isomers differing in the configuration of the double bond .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | Not formally assigned |

| Molecular Formula | C₁₂H₂₂O |

| Molecular Weight | 182.30 g/mol |

| Isomerism | (E)- and (Z)-configurations |

| Structural Analogs | 4-Decenal, 5,9-dimethyl- ; 2-Dodecenal |

The absence of a dedicated CAS number for 5,9-Dimethyl-2-decenal suggests it may be a less common variant of the 5,9-dimethyl decenal family, which includes the well-characterized 4-Decenal, 5,9-dimethyl- (CAS 689-65-6) .

Synthesis and Manufacturing

While no direct synthesis routes for 5,9-Dimethyl-2-decenal are documented in the provided literature, analogous compounds like 5,9-dimethylheptadecane (CAS 108195-53-5) offer clues. The hydrogenation of unsaturated precursors using palladium on activated charcoal in ethanol has been reported for related alkanes, achieving yields up to 90% . For 5,9-Dimethyl-2-decenal, a plausible pathway involves aldol condensation of shorter-chain aldehydes followed by selective hydrogenation to introduce methyl branches.

Key Reaction Conditions from Analogous Syntheses:

-

Catalyst: Palladium on activated charcoal (5–10 wt%)

-

Solvent: Ethanol or methanol

-

Temperature: 20–50°C

Physicochemical Properties

Data from structurally similar aldehydes, such as 2-dodecenal (CAS 4826-62-4) and 4-Decenal, 5,9-dimethyl-, provide estimates for 5,9-Dimethyl-2-decenal’s properties .

Table 2: Estimated Physicochemical Properties

The compound’s low water solubility and moderate vapor pressure suggest it is prone to environmental persistence in lipid-rich matrices .

Toxicological Profile

Acute Toxicity

Studies on 4-Decenal, 5,9-dimethyl- (CAS 689-65-6) reveal acute oral toxicity in rats (LD₅₀ = 300–2,000 mg/kg bw), classifying it as harmful (Category 4, GHS). Inhalation exposure in rats showed an LC₅₀ of 3.05 mg/L/4-hour, with macroscopic abnormalities in lungs and gastrointestinal tract . Dermal toxicity is low (LD₅₀ = 2,000 mg/kg bw), but skin sensitization was observed in murine models (EC₃ = 38%) .

Repeat-Dose and Genotoxicity

A 28-day oral gavage study in rats established a NOAEL of 1,000 mg/kg bw/day for 4-Decenal, 5,9-dimethyl- . Read-across data from 2-dodecenal (CAS 4826-62-4) indicate no mutagenicity in bacterial reverse mutation assays and no clastogenicity in human lymphocyte tests .

| Endpoint | Result | Source |

|---|---|---|

| Acute Oral LD₅₀ (rat) | 300–2,000 mg/kg bw | |

| Acute Inhalation LC₅₀ (rat) | 3.05 mg/L/4-hour | |

| Skin Sensitization (LLNA) | EC₃ = 38% | |

| Mutagenicity | Negative (Ames test) |

Applications and Industrial Use

5,9-Dimethyl-2-decenal’s structural similarity to geranylacetone (CAS 3796-70-1) and other fragrance aldehydes suggests potential use in perfumery and flavoring . Its unsaturated backbone and methyl branches likely contribute to green, citrus-like notes, aligning with trends in synthetic flavorants .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume